
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-chlorophenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-chlorophenyl)-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Clomazone and is widely used as a herbicide to control the growth of weeds in crops. In recent years, researchers have explored its potential in the field of medicine and biochemistry.
Wirkmechanismus
The exact mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-chlorophenyl)-3-methyl- is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, it reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-chlorophenyl)-3-methyl- has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as fever. It has also been found to have anti-cancer properties, with studies showing its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-chlorophenyl)-3-methyl- in lab experiments is its relatively low cost and ease of synthesis. It is also a potent inhibitor of certain enzymes, making it a valuable tool for drug discovery. However, its effects can be variable depending on the specific enzyme being targeted, and it may not be effective against all targets.
Zukünftige Richtungen
There are several potential future directions for research on 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-chlorophenyl)-3-methyl-. One area of interest is its potential as a treatment for neurodegenerative diseases. Further research is needed to determine its efficacy and safety in this context. Another area of interest is its potential as an anti-cancer agent, with studies needed to explore its effects on different types of cancer cells. Additionally, further research is needed to better understand its mechanism of action and potential applications in drug discovery.
Synthesemethoden
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-chlorophenyl)-3-methyl- is synthesized by the reaction of 3-chloroaniline with diethyl carbonate in the presence of a strong base such as potassium carbonate. The resulting intermediate is then reacted with 2,2,2-trifluoroethyl chloroformate to form the final product. This synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-chlorophenyl)-3-methyl- has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells. In addition, it has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of biochemistry, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-chlorophenyl)-3-methyl- has been used as a tool to study the mechanism of action of various enzymes. It has also been found to be an effective inhibitor of certain enzymes, making it a valuable tool for drug discovery.
Eigenschaften
| 1983-34-2 | |
Molekularformel |
C11H9ClN2O3 |
Molekulargewicht |
252.65 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H9ClN2O3/c1-13-9(15)6-10(16)14(11(13)17)8-4-2-3-7(12)5-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
PWXIOTZPLWVFNU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CN1C(=O)CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
| 1983-34-2 | |
Synonyme |
1-(3-Chlorophenyl)-3-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




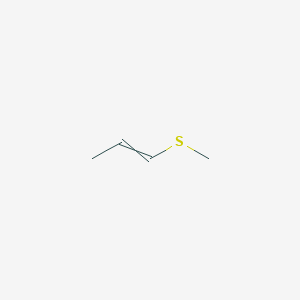
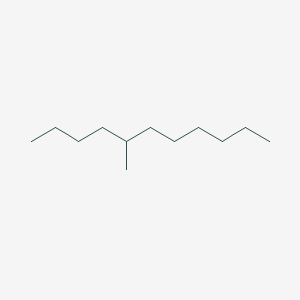



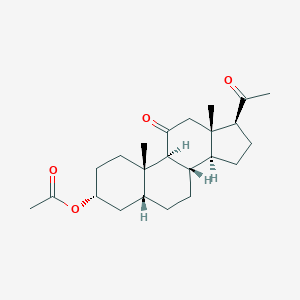
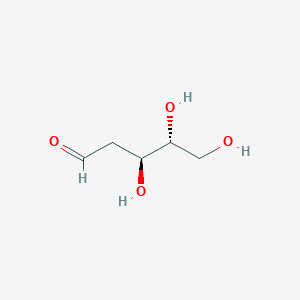

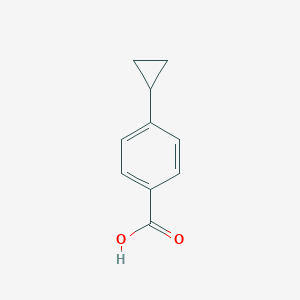
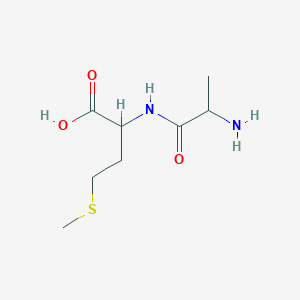
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
